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Compound of Interest

Compound Name: Ambamustine

Cat. No.: B1665950 Get Quote

Disclaimer: This document provides a summary of the publicly available information on

Ambamustine (C₂₉H₃₉Cl₂FN₄O₄S). Ambamustine is an antineoplastic agent whose

development was discontinued in 2013. Consequently, there is a significant scarcity of detailed

preclinical and clinical data in the public domain. This guide summarizes the known properties

and provides context on the general methodologies used to evaluate such compounds.

Core Compound Information
Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of

chemotherapeutic compounds.[1] Developed by Proter and later Abbott GmbH & Co. KG, it

was investigated for its potential in treating Non-Hodgkin's lymphoma and small cell lung

cancer before its discontinuation.[1]

Chemical and Physical Properties
The following table summarizes the key identifiers and properties of Ambamustine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1665950?utm_src=pdf-interest
https://www.benchchem.com/product/b1665950?utm_src=pdf-body
https://www.benchchem.com/product/b1665950?utm_src=pdf-body
https://www.benchchem.com/product/b1665950?utm_src=pdf-body
https://www.nursingcenter.com/ncblog/march-2023/alkylating-agents
https://www.nursingcenter.com/ncblog/march-2023/alkylating-agents
https://www.benchchem.com/product/b1665950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₂₉H₃₉Cl₂FN₄O₄S[2][3][4]

Molecular Weight 629.62 g/mol

CAS Registry Number 85754-59-2

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-

fluorophenyl)propanoyl]amino]-3-[3-[bis(2-

chloroethyl)amino]phenyl]propanoyl]amino]-4-

methylsulfanylbutanoate

Synonyms

N-(3-(M-(BIS(2-

CHLOROETHYL)AMINO)PHENYL)-N-(3-(P-

FLUOROPHENYL)-L-ALANYL)-L-ALANYL)-L-

METHIONINE, ETHYL ESTER

SMILES
CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-

LINK--NC(=O)--INVALID-LINK--N

InChI Key XPGDODOEEWLHOI-GSDHBNRESA-N

Mechanism of Action
As a nitrogen mustard derivative, Ambamustine's primary antitumour effect is achieved

through its function as a bifunctional alkylating agent. This mechanism involves the formation of

highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on cellular

macromolecules, most critically, DNA.

The bifunctional nature of Ambamustine allows it to form covalent bonds at two different

points, leading to the cross-linking of DNA. This can occur either on the same strand

(intrastrand cross-link) or, more critically for cytotoxicity, between the two strands of the DNA

double helix (interstrand cross-link). These interstrand cross-links prevent the separation of

DNA strands, thereby blocking essential cellular processes like DNA replication and

transcription. The resulting DNA damage, if not repaired, triggers cell cycle arrest and ultimately

leads to programmed cell death (apoptosis).
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Generalized mechanism of action for a bifunctional alkylating agent.

Development and Discontinuation
Ambamustine's development was halted at a relatively advanced stage. It was in

preregistration in Italy for Non-Hodgkin's lymphoma and had reached Phase II clinical trials for

small cell lung cancer. The development was officially discontinued in January 2013.
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Development and discontinuation timeline of Ambamustine.

Preclinical and Clinical Data
A comprehensive search of public-domain scientific literature and clinical trial registries did not

yield specific quantitative data from preclinical or clinical studies of Ambamustine. While it is

known that preclinical studies demonstrated antitumor activity and that the drug advanced to

Phase II trials, the detailed results, including efficacy and safety data, are not publicly available.

For a compound like Ambamustine, preclinical evaluation would typically involve determining

its cytotoxic potential against various cancer cell lines (in vitro) and its ability to inhibit tumor

growth in animal models (in vivo). The table below illustrates the type of data that would be

generated in such studies.
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Table 1: Representative Preclinical Data (Data for Ambamustine Not Publicly Available)

Assay Type Cell Line / Model Key Parameter Result

In Vitro
Cytotoxicity

e.g., NCI-H69
(SCLC)

IC₅₀ (50% Inhibitory
Conc.)

Data not available

In Vitro Cytotoxicity e.g., Toledo (NHL)
IC₅₀ (50% Inhibitory

Conc.)
Data not available

In Vivo Efficacy
e.g., SCLC Xenograft

Mouse Model

Tumor Growth

Inhibition (%)
Data not available

| In Vivo Efficacy | e.g., NHL Xenograft Mouse Model | Increase in Lifespan (%) | Data not

available |

Representative Experimental Protocols
The specific protocols used for the evaluation of Ambamustine are not documented in publicly

accessible sources. However, the following sections detail standard, widely accepted

methodologies for key experiments in the preclinical development of anticancer agents. These

protocols are representative of the techniques that would have been employed to characterize

the activity of Ambamustine.

In Vitro Cytotoxicity Assessment: MTT Assay
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which

serves as an indicator of cell viability.

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell

growth (IC₅₀).

Materials:

Cancer cell lines of interest (e.g., lung, lymphoma)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
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Test compound (Ambamustine) stock solution in DMSO

Phosphate Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

96-well flat-bottom sterile microplates

Humidified incubator (37°C, 5% CO₂)

Microplate reader (absorbance at 570 nm)

Methodology:

Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a

hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed

100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell

attachment and recovery.

Compound Treatment: Prepare serial dilutions of the test compound in complete medium.

Remove the old medium from the wells and add 100 µL of medium containing the various

concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include wells for vehicle

control (medium with the same DMSO concentration as the highest compound dose) and

untreated control (medium only).

Exposure: Incubate the plates for a specified exposure period (typically 48 or 72 hours).

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an

additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will

convert the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g.,

DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a
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plate shaker.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the percentage of viability against the log of the compound

concentration and use non-linear regression to determine the IC₅₀ value.

In Vivo Antitumor Efficacy: Xenograft Tumor Model
This protocol describes how to evaluate the antitumor activity of a compound in an

immunodeficient mouse model bearing a human tumor.

Objective: To assess the ability of a test compound to inhibit the growth of human tumors

implanted in mice.

Materials:

Immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old)

Human cancer cells (e.g., 5-10 x 10⁶ cells per mouse)

Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)

Test compound formulated in a sterile vehicle suitable for injection (e.g., saline with 5%

DMSO and 10% Tween 80)

Anesthesia (e.g., isoflurane)

Sterile syringes and needles

Digital calipers for tumor measurement

Animal balance

Methodology:

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in

a sterile solution (e.g., PBS or serum-free medium), potentially mixed 1:1 with Matrigel, to
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the desired concentration. Keep cells on ice until injection.

Tumor Implantation: Anesthetize the mice. Inject the cell suspension (typically 100-200 µL)

subcutaneously into the flank of each mouse.

Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors

reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups (n=8-10 mice per group).

Treatment Administration: Administer the test compound and vehicle control to their

respective groups via the chosen route (e.g., intravenous, intraperitoneal) and schedule

(e.g., once daily for 14 days). Record the body weight of each mouse before each treatment.

Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor

volume using the formula: Volume = (Length x Width²) / 2. Monitor animals for any signs of

toxicity (e.g., weight loss, changes in behavior, ruffled fur).

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined maximum size, or after a fixed duration. At the endpoint, humanely euthanize

the mice and excise the tumors for weight measurement and further analysis (e.g., histology,

biomarker analysis).

Data Analysis: Compare the mean tumor volumes and tumor weights between the treated

and control groups. Calculate the percentage of Tumor Growth Inhibition (%TGI). Analyze

body weight data as a measure of systemic toxicity. Statistical significance is typically

determined using a t-test or ANOVA.
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A typical experimental workflow for an in vivo xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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